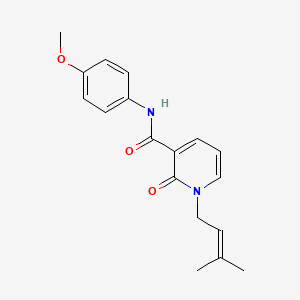

N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 4-methoxyphenyl group attached to the carboxamide nitrogen and a 3-methyl-2-butenyl (prenyl) substituent at the 1-position of the pyridine ring.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(3-methylbut-2-enyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-13(2)10-12-20-11-4-5-16(18(20)22)17(21)19-14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXBFDUIIMRCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- CAS Number : 339028-20-5

- Structural Characteristics : The compound features a pyridine ring, a methoxyphenyl group, and a butenyl side chain, contributing to its unique biological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyridinecarboxamides have been shown to inhibit the growth of various bacterial strains. In vitro studies suggest that this compound may possess similar antimicrobial effects due to its ability to disrupt bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that related pyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For example, compounds with a similar scaffold have shown effectiveness against breast and prostate cancer cell lines .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect is crucial in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It may interact with specific receptors involved in inflammation and cancer progression.

- Oxidative Stress Reduction : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridinecarboxamides were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methoxy group exhibited enhanced antibacterial activity compared to their counterparts without this substituent .

Study 2: Cancer Cell Apoptosis

A study focusing on the effects of pyridine derivatives on cancer cells demonstrated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells. The mechanism involved mitochondrial depolarization and activation of caspases .

Data Summary Table

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound shares a core 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold with several analogs. Key structural differences lie in the substituents on the aromatic ring and the pyridine side chain:

Implications :

- Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, contrasting with the electron-withdrawing bromine in the 3-bromo-2-methylphenyl analog . This may alter reactivity or binding interactions.

- Steric Hindrance : The prenyl chain introduces greater steric bulk than the smaller substituents in other analogs, possibly affecting binding pocket accommodation.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Analogous to , the target compound may form centrosymmetric dimers via N–H⋯O interactions, stabilizing the crystal lattice.

- Planarity : The extended π-conjugation in the carboxamide bridge (dihedral angle ~8° in ) suggests near-planar conformations, which could influence stacking interactions or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.